molecular formula C15H24Cl2N2 B13499556 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride

Cat. No.: B13499556
M. Wt: 303.3 g/mol
InChI Key: SCVAFEIYGQXIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-3,8-diazabicyclo[431]decane dihydrochloride is a chemical compound known for its unique bicyclic structure This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the reduction of a bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis to yield the target product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride
  • 1,7-Diazabicyclo[4.3.1]decane dihydrochloride

Uniqueness

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride stands out due to its specific bicyclic structure and the presence of the benzyl group.

Properties

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

8-benzyl-3,8-diazabicyclo[4.3.1]decane;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-16-9-15(8-14)12-17;;/h1-5,14-16H,6-12H2;2*1H

InChI Key

SCVAFEIYGQXIJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2CC1CN(C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.